molecular formula C17H21N3O4S2 B2955333 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 946370-62-3

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2955333
CAS RN: 946370-62-3
M. Wt: 395.49
InChI Key: UWUVTVKRXODZHI-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H21N3O4S2 and its molecular weight is 395.49. The purity is usually 95%.
BenchChem offers high-quality N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a crucial area of chemical research due to their significant role in pharmaceuticals, agrochemicals, and materials science. For instance, the study by Mohareb et al. (2004) highlights the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are then used to generate a variety of nitrogen nucleophiles including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This research demonstrates the utility of similar compounds in constructing complex heterocyclic frameworks that could be pivotal in drug discovery and materials science (Mohareb et al., 2004).

Potential Therapeutic Agents

Further research delves into the creation of novel compounds with potential therapeutic applications. For example, the development of new benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, investigated by Abu‐Hashem et al. (2020), aims at producing compounds with analgesic and anti-inflammatory activities. Their findings underscore the potential of complex heterocyclic compounds, similar in complexity to N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, as COX inhibitors with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Properties

Research into the antimicrobial and antifungal properties of new compounds continues to be of high interest. Studies such as those by Patel and Agravat (2007), and Talupur, Satheesh, and Chandrasekhar (2021) explore the synthesis and microbial studies of new pyridine derivatives and the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides. These investigations shed light on the potential of structurally complex compounds to serve as bases for developing new antimicrobial and antifungal agents, highlighting the broader implications of research on compounds like N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide in addressing global health challenges (Patel & Agravat, 2007); (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c21-16(18-17-13-4-1-2-5-14(13)19-24-17)12-7-9-20(10-8-12)26(22,23)15-6-3-11-25-15/h3,6,11-12H,1-2,4-5,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUVTVKRXODZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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